molecular formula C12H10O4 B1334138 6-Ethylchromone-2-carboxylic acid CAS No. 5527-91-3

6-Ethylchromone-2-carboxylic acid

Cat. No.: B1334138
CAS No.: 5527-91-3
M. Wt: 218.2 g/mol
InChI Key: IUJCKZLNEJLXBC-UHFFFAOYSA-N
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Description

6-Ethylchromone-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol It is a derivative of chromone, a class of compounds known for their diverse biological activities

Scientific Research Applications

6-Ethylchromone-2-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylchromone-2-carboxylic acid can be synthesized from 5’-ethyl-2’-hydroxyacetophenone and diethyl oxalate . The reaction typically involves the formation of an intermediate, which undergoes cyclization to form the chromone ring structure. The reaction conditions often include the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylchromone-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone ring to dihydrochromone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted chromone derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-ethylchromone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that chromone derivatives can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6-Ethylchromone-2-carboxylic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

6-ethyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJCKZLNEJLXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374505
Record name 6-Ethylchromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-91-3
Record name 6-Ethylchromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5527-91-3
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